molecular formula C13H12N2OS B5540943 4-(ethylthio)-2-methyl[1]benzofuro[3,2-d]pyrimidine

4-(ethylthio)-2-methyl[1]benzofuro[3,2-d]pyrimidine

Cat. No.: B5540943
M. Wt: 244.31 g/mol
InChI Key: GPOVRRSXJHUYLV-UHFFFAOYSA-N
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Description

4-(ethylthio)-2-methyl[1]benzofuro[3,2-d]pyrimidine is a heterocyclic compound that has been extensively studied for its potential therapeutic applications. This compound belongs to the class of benzofuro[3,2-d]pyrimidine derivatives that have shown promising results in various biological assays.

Scientific Research Applications

Novel Synthesis Techniques and Biological Evaluation

  • A study highlighted the microwave-assisted synthesis of novel benzothiazole and pyrimidine derivatives, demonstrating their potential antibacterial, antioxidant, and antitubercular activities. This approach is noted for its simplicity, efficiency, and environmentally benign conditions (Bhoi, Borad, Pithawala, & Patel, 2016).

Antioxidant and Radioprotective Activities

  • Research on pyrimidine derivatives revealed their in vitro antioxidant activity and in vivo radioprotective properties, indicating potential therapeutic applications for managing oxidative stress and radiation-induced damage (Mohan, Sarojini, Narayana, Sanjeev, & Sreepada, 2014).

Synthesis and Characterization

Antifolate and Antitumor Activities

  • Investigations into the effects of structural modifications on antifolate and antitumor activities of classical 2,4-diaminofuro[2,3-d]pyrimidines provided insights into the design of more potent inhibitors for therapeutic applications. These studies have shown that certain modifications can significantly enhance inhibitory potency and tumor cell growth inhibition (Gangjee, Zeng, McGuire, & Kisliuk, 2000).

Apoptosis-Inducing Agents for Cancer Therapy

  • Ethyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate was synthesized and evaluated for its anticancer properties, demonstrating significant apoptosis-inducing effects in breast cancer cell lines. This suggests a potential pathway for developing new anticancer therapeutics (Gad, Nafie, Eltamany, Hammad, Barakat, & Boraei, 2020).

Nonlinear Optical Properties

Properties

IUPAC Name

4-ethylsulfanyl-2-methyl-[1]benzofuro[3,2-d]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12N2OS/c1-3-17-13-12-11(14-8(2)15-13)9-6-4-5-7-10(9)16-12/h4-7H,3H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GPOVRRSXJHUYLV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCSC1=NC(=NC2=C1OC3=CC=CC=C32)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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